molecular formula C17H12N2O2S B2808212 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide CAS No. 2379989-25-8

4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide

Cat. No.: B2808212
CAS No.: 2379989-25-8
M. Wt: 308.36
InChI Key: GQVOBIPXGSSAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is a benzamide derivative featuring a cyano group at the para position of the benzoyl ring and a methylene-linked thiophen-2-yl moiety substituted with a furan-2-yl group.

Properties

IUPAC Name

4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c18-9-12-3-5-13(6-4-12)17(20)19-10-15-8-14(11-22-15)16-2-1-7-21-16/h1-8,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVOBIPXGSSAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Heterocyclic System: The furan and thiophene rings are introduced through a series of coupling reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzamide core.

Mechanism of Action

The mechanism of action of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features Reference
Target Compound C₁₈H₁₃N₂O₂S 4-Cyanobenzamide, thiophen-2-ylmethyl, furan-2-yl Furan-thiophene linkage; cyano group enhances polarity -
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) C₂₀H₂₃N₃O₄S 1,3,4-Oxadiazole, furan-2-yl, sulfamoyl Oxadiazole core; antifungal activity against C. albicans
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide C₁₆H₁₈N₂O₂S Morpholine, thiophen-2-ylmethyl Chair conformation of morpholine; dihedral angle (63.54°) between thiophene and morpholine
4-Cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide (Q5D) C₁₆H₁₄N₂OS Cyano, cyclopropyl, thiophen-2-ylmethyl Cyclopropyl substitution; similar benzamide backbone
4-((Thiophen-2-yl-methylene)amino)benzamides Varies Thiophene-Schiff base linkage Planar Schiff base; antimicrobial activity
Key Observations:
  • Heterocyclic Linkages : The target compound’s furan-thiophene-methylenebenzamide scaffold is distinct from LMM11’s oxadiazole-furan system and Q5D’s cyclopropyl-thiophene motif . The furan-thiophene linkage may influence electronic properties and binding interactions.
  • Substituent Effects: The cyano group in the target compound and Q5D enhances polarity compared to morpholine (in ) or sulfamoyl (in LMM11). This could improve solubility or target affinity.
  • Conformational Flexibility : The morpholine-thiophene compound in exhibits a chair conformation with a 63.54° dihedral angle, whereas the target’s furan-thiophene group may adopt a different spatial arrangement due to steric and electronic factors.

Crystallographic Insights

  • Hydrogen Bonding : The morpholine-thiophene compound forms N–H⋯O chains , while Q5D’s cyclopropyl group may hinder such interactions. The target compound’s furan oxygen could participate in hydrogen bonding, affecting crystal packing.
  • Dihedral Angles : The morpholine-thiophene dihedral angle (63.54° in ) differs from the planar Schiff base in , highlighting how substituents modulate molecular conformation.

Biological Activity

4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a cyano group, a benzamide moiety, and heterocycles, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The IUPAC name of the compound is 4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide. The molecular formula is C17H14N2O2SC_{17}H_{14}N_2O_2S, and it features several functional groups that influence its biological interactions.

PropertyValue
Molecular FormulaC17H14N2O2SC_{17}H_{14}N_2O_2S
Molecular Weight314.37 g/mol
IUPAC Name4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide

The biological activity of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is primarily attributed to its interaction with various molecular targets:

Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. Its structural components allow it to bind effectively to active sites, thereby modulating enzyme activity.

Cell Signaling Pathways
The compound has been shown to interfere with critical signaling pathways such as the MAPK/ERK pathway, which is essential in regulating cell proliferation and survival. This interference can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Properties

In vitro studies have demonstrated that 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF7 (Breast)5.1
HeLa (Cervical)3.8
A549 (Lung)6.5

These results indicate that the compound has potent anticancer activity, particularly against breast and cervical cancer cells.

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokine levels in activated macrophages, suggesting a role in managing inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines
    A study published in a peer-reviewed journal evaluated the efficacy of 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide against various cancer cell lines. The findings revealed that the compound significantly inhibited cell viability in a dose-dependent manner, with notable effects observed in MCF7 and HeLa cells .
  • Inflammation Model
    In another study focusing on inflammatory responses, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a marked decrease in TNF-alpha production, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiophene ring formation : Using α-haloketones and thiourea under acidic/basic conditions to construct the thiophene moiety .
  • Amide coupling : Reacting 4-cyanobenzoic acid derivatives with the thiophen-2-ylmethylamine intermediate via coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane .
  • Functionalization : Introducing the furan-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
  • Optimization : Control temperature (e.g., 60–80°C for coupling reactions), pH (neutral for stability), and use catalysts (e.g., Pd for cross-coupling). Monitor purity via HPLC and NMR .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of byproducts .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₁₃N₂O₂S).
  • X-ray Crystallography : Use SHELX programs for crystal structure refinement if single crystals are obtained .
  • Chromatography : HPLC with UV detection at 254 nm to assess purity (>95% required for biological assays) .

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

  • Methodological Answer :

  • LogP Calculation : Predict lipophilicity using software like ChemDraw (estimated LogP ~3.2 due to cyano and furan groups).
  • Solubility Testing : Measure in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) to assess aggregation tendencies .
  • Stability Studies : Incubate at 37°C and analyze degradation via LC-MS; adjust storage conditions (e.g., -20°C under nitrogen) .

Advanced Research Questions

Q. How does the compound interact with biological targets such as enzymes or receptors, and what experimental models are suitable for mechanistic studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to kinase domains or nuclear receptors (e.g., EGFR or PPAR-γ) .
  • Enzyme Inhibition Assays : Conduct fluorometric or colorimetric assays (e.g., urease inhibition with IC₅₀ determination) .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, with IC₅₀ values compared to controls like doxorubicin .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media to avoid protein binding interference).
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation that may cause false negatives .
  • Off-Target Screening : Employ kinome-wide profiling to rule out nonspecific interactions .

Q. How can computational modeling guide the design of derivatives with enhanced activity or selectivity?

  • Methodological Answer :

  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends.
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon modifying the furan or thiophene moieties .
  • ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Critical Analysis of Evidence

  • Structural Insights : The furan-thiophene hybrid scaffold enhances π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Contradictions : Variability in IC₅₀ values may arise from differences in assay protocols (e.g., endpoint vs. real-time measurements) .
  • Gaps : Limited data on in vivo pharmacokinetics; future work should include rodent models to assess bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.